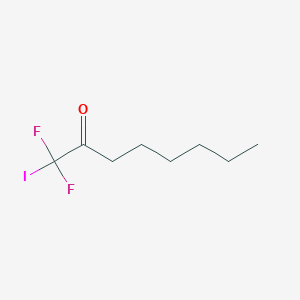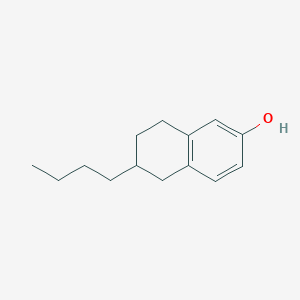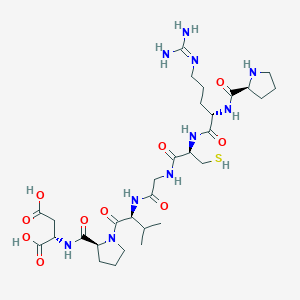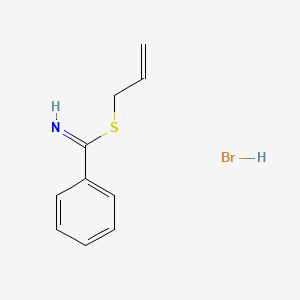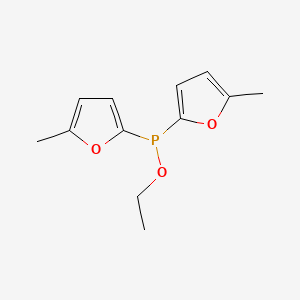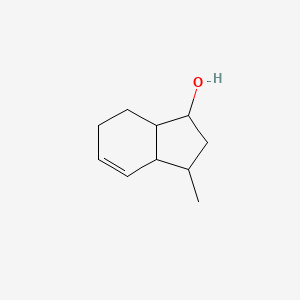![molecular formula C11H13IO2 B14276833 4-[(2-Iodophenyl)methoxy]but-2-en-1-ol CAS No. 138036-74-5](/img/structure/B14276833.png)
4-[(2-Iodophenyl)methoxy]but-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Iodophenyl)methoxy]but-2-en-1-ol is an organic compound with the molecular formula C11H13IO2 It is characterized by the presence of an iodophenyl group attached to a butenol structure through a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Iodophenyl)methoxy]but-2-en-1-ol typically involves the reaction of 2-iodophenol with but-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The methoxy group is introduced through a nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Iodophenyl)methoxy]but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the butenol structure can be reduced to form a saturated alcohol.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiolates in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 4-[(2-iodophenyl)methoxy]but-2-en-1-one.
Reduction: Formation of 4-[(2-iodophenyl)methoxy]butan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Iodophenyl)methoxy]but-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(2-Iodophenyl)methoxy]but-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The iodophenyl group can form halogen bonds with specific amino acid residues, modulating the activity of the target protein. The methoxy and butenol groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Bromophenyl)methoxy]but-2-en-1-ol
- 4-[(2-Chlorophenyl)methoxy]but-2-en-1-ol
- 4-[(2-Fluorophenyl)methoxy]but-2-en-1-ol
Uniqueness
4-[(2-Iodophenyl)methoxy]but-2-en-1-ol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine enhance the compound’s ability to form halogen bonds, making it a valuable tool in various research applications.
Properties
CAS No. |
138036-74-5 |
|---|---|
Molecular Formula |
C11H13IO2 |
Molecular Weight |
304.12 g/mol |
IUPAC Name |
4-[(2-iodophenyl)methoxy]but-2-en-1-ol |
InChI |
InChI=1S/C11H13IO2/c12-11-6-2-1-5-10(11)9-14-8-4-3-7-13/h1-6,13H,7-9H2 |
InChI Key |
URDGQWOVDNAXQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COCC=CCO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)
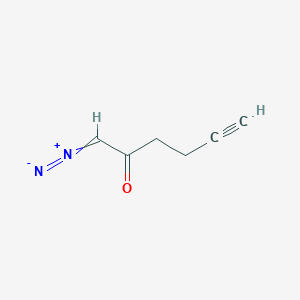

![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)

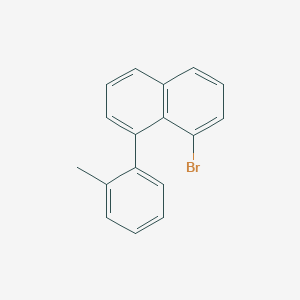
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
